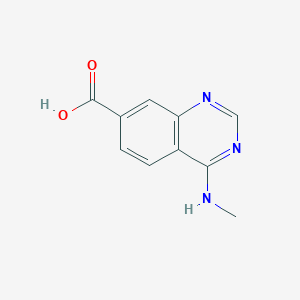

4-(Methylamino)quinazoline-7-carboxylic acid

説明

Bicyclic Ring System Configuration

4-(Methylamino)quinazoline-7-carboxylic acid features a quinazoline core , a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, establishing a planar aromatic structure. The bicyclic system adopts a coplanar conformation , with the benzene ring (positions 5–8) and pyrimidine ring (positions 1–2 and 3–4) sharing two adjacent carbons (positions 4 and 5). This fused arrangement creates a rigid scaffold with delocalized π-electrons across both rings.

| Key Structural Features | Description |

|---|---|

| Benzene ring | Positions 5–8; aromatic six-membered ring with alternating single and double bonds |

| Pyrimidine ring | Positions 1–4; nitrogen atoms at positions 1 and 3 |

| Fused ring junction | Shared carbons at positions 4 and 5 |

| Molecular formula | C₁₀H₉N₃O₂ |

Position-Specific Functional Group Orientation

The substituents are strategically positioned to modulate electronic and physicochemical properties:

- 4-(Methylamino) group : Attached to the pyrimidine nitrogen at position 4, this substituent enhances solubility in polar solvents through hydrogen bonding and introduces steric bulk. Its orientation influences electronic density in the pyrimidine ring.

- 7-Carboxylic acid : Located on the benzene ring, this group facilitates ionization (pKa ~4.5) and electrostatic interactions, critical for binding to biological targets.

The relative positions of these groups (para to each other across the fused rings) create a balance between hydrophilicity and lipophilicity, optimizing pharmacokinetic properties.

Electronic Structure and Resonance Properties

Conjugation and Electron Delocalization

The quinazoline core exhibits extensive conjugation, with alternating single and double bonds across both rings. The nitrogen atoms in the pyrimidine ring withdraw electron density, polarizing the π-system. This electronic configuration enables resonance stabilization, as seen in:

Substituent Effects on Electron Density

- Methylamino group : Donates electron density through resonance, increasing electron density at position 4. This effect counters the electron-withdrawing nature of the pyrimidine nitrogens.

- Carboxylic acid : Deprotonates at physiological pH, creating a negative charge that withdraws electrons via inductive effects. This modulates reactivity at adjacent positions (e.g., C6 and C8).

Stereochemical Considerations and Conformational Dynamics

Planarity and Lack of Stereoisomerism

The quinazoline scaffold is planar , with no chiral centers. The bicyclic system restricts rotational freedom, minimizing conformational isomerism. Key bond angles and lengths from theoretical studies confirm this rigidity:

| Bond | Length (Å) | Angle | Source |

|---|---|---|---|

| C4–N4 (pyrimidine) | 1.42 | 119–121° | |

| C7–C8 (benzene) | 1.38–1.40 | 120° | |

| C7–COOH | 1.48 | 125° |

Conformational Flexibility in Substituents

While the core is rigid, the methylamino and carboxylic acid groups exhibit limited rotational freedom:

特性

IUPAC Name |

4-(methylamino)quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZLSKOGOTHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941236-69-7 | |

| Record name | 4-(methylamino)quinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)quinazoline-7-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of anthranilic acid with formamide, followed by methylation and subsequent carboxylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4-(Methylamino)quinazoline-7-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

化学反応の分析

Amide Formation via Acid Chloride Intermediate

The carboxylic acid group readily undergoes conversion to acid chlorides, enabling amide synthesis. In a representative protocol:

-

Reagents : Thionyl chloride (SOCl₂), aliphatic/aromatic amines (e.g., isopropylamine).

-

Conditions : Reflux in SOCl₂ (3 hours), followed by reaction with amines in dichloromethane (DCM) and triethylamine (Et₃N) at room temperature .

-

Product : Substituted amides (e.g., 2-((2-chlorobenzyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide) .

Example Reaction Pathway :

-

Acid chloride formation:

-

Amide coupling:

Key Data :

| Amine Used | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Isopropylamine | 4 hours | 75–80 | |

| Neopentylamine | 6 hours | 68 |

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters, often catalyzed by acidic or coupling agents.

-

Reagents : Methanol, trimethylchlorosilane (TMCS).

-

Conditions : Reflux in methanol with TMCS for selective esterification .

-

Product : Methyl 4-(methylamino)quinazoline-7-carboxylate.

Mechanism :

Optimized Conditions :

-

TMCS acts as a mild Lewis acid to activate the carboxyl group.

-

Reaction completion is confirmed via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases under alkaline conditions.

-

Reagents : Sodium hydroxide (NaOH).

Applications :

-

Enhances solubility in polar solvents for subsequent reactions .

-

Used as an intermediate in one-pot syntheses of quinazoline derivatives .

Decarboxylation Under Thermal Conditions

Controlled heating induces decarboxylation, yielding 4-(methylamino)quinazoline.

-

Conditions : Heating at 150–200°C under inert atmosphere.

-

Product : 4-(methylamino)quinazoline.

Key Observations :

-

Decarboxylation is slow below 150°C but accelerates above this threshold.

-

Side products (e.g., dimerized quinazolines) form if temperatures exceed 200°C.

Condensation with Aldehydes

The methylamino group participates in Schiff base formation.

-

Reagents : Benzaldehyde derivatives.

Example Reaction :

Mechanistic Pathways :

Thioether Formation

The methylamino group can be alkylated with thiol-containing reagents.

-

Reagents : Benzyl halides (e.g., 2-chlorobenzyl chloride).

Example :

Yield : 60–70% under optimized conditions .

Critical Research Findings

-

Amide Derivatives Show Enhanced Bioactivity : Carboxamides derived from this compound exhibit inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), with IC₅₀ values ranging from 0.30–2.91 μM .

-

Acid Chloride Stability : The carbonyl chloride intermediate is highly reactive but must be used immediately to prevent hydrolysis .

-

Steric Effects in Amidation : Bulky amines (e.g., neopentylamine) require longer reaction times but yield purer products .

科学的研究の応用

Anticancer Properties

One of the most prominent applications of 4-(methylamino)quinazoline-7-carboxylic acid is in cancer treatment. The compound has been studied for its ability to inhibit various kinases involved in cancer progression.

- Kinase Inhibition : Research indicates that derivatives of quinazoline, including 4-(methylamino)quinazoline-7-carboxylic acid, exhibit selective inhibition of kinases such as Aurora A. For instance, a study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells, arresting the cell cycle at the G1 phase and enhancing apoptosis rates compared to control treatments .

- In Vitro Studies : In vitro assays have shown that quinazoline derivatives can significantly reduce cell viability in various cancer cell lines, indicating their potential as lead compounds for further optimization .

Enzyme Inhibition

The compound has garnered attention for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various metabolic disorders.

- sEH Inhibition : The inhibition of sEH by quinazoline derivatives is linked to maintaining elevated levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties and can improve endothelial function. This mechanism presents a novel therapeutic strategy for treating metabolic and cardiovascular diseases .

Synthesis of Derivatives

The ability to synthesize various derivatives from 4-(methylamino)quinazoline-7-carboxylic acid enhances its applicability in medicinal chemistry.

- Derivatives with Enhanced Activity : Researchers have successfully synthesized amide and ester derivatives from this compound, which have shown improved biological activities such as anti-diabetic effects and inhibition of dihydrofolate reductase . This diversity allows for the exploration of different biological pathways and therapeutic targets.

Pharmacological Diversity

The pharmacological profile of 4-(methylamino)quinazoline-7-carboxylic acid extends beyond anticancer activity to include antimicrobial and anti-inflammatory properties.

- Broad Biological Activity : Quinazoline compounds have been documented to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anti-hyperlipidemic effects. This broad spectrum makes them valuable in developing multi-target drugs .

Case Studies

Several case studies illustrate the effectiveness of quinazoline derivatives in clinical settings:

| Study | Findings | Implications |

|---|---|---|

| In vitro study on MCF-7 cells | Induced apoptosis with IC50 values indicating significant cytotoxicity | Potential for development as anticancer agents |

| Kinase panel assay | Selective inhibition of Aurora A kinase with apoptosis induction | Useful for targeted cancer therapies |

| sEH inhibition research | Maintained EET levels leading to reduced inflammation | New therapeutic avenues for metabolic disorders |

作用機序

The mechanism of action of 4-(Methylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

類似化合物との比較

4-(Methylamino)quinazoline-7-carboxylic acid can be compared with other similar compounds, such as:

Quinazoline-7-carboxylic acid: Lacks the methylamino group, which may result in different biological activities.

4-Aminoquinazoline-7-carboxylic acid: Contains an amino group instead of a methylamino group, leading to variations in reactivity and applications.

4-(Hydroxyamino)quinazoline-7-carboxylic acid: Features a hydroxyamino group, which can influence its chemical properties and biological activities

生物活性

4-(Methylamino)quinazoline-7-carboxylic acid is a derivative of quinazoline, a compound class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 4-(Methylamino)quinazoline-7-carboxylic acid

- Molecular Formula : C10H10N4O2

- CAS Number : 941236-69-7

The biological activity of 4-(Methylamino)quinazoline-7-carboxylic acid is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, which can lead to significant therapeutic effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and phosphodiesterase-4 (PDE-4) .

- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is crucial for halting proliferation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(Methylamino)quinazoline-7-carboxylic acid:

- Cell Line Studies : In vitro tests against various cancer cell lines (e.g., MCF-7, A549, HeLa) have demonstrated significant antiproliferative effects. For instance, compounds derived from quinazoline structures have shown GI50 values ranging from 0.32 to 13.4 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 20 | MDA-MB-231 | 0.58 |

| 21 | A549 | 0.32 |

| 22 | HeLa | 0.37 |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, indicating its utility in treating infections alongside its anticancer properties .

Case Studies and Research Findings

- Hybrid Compounds : Studies have synthesized hybrid analogues incorporating 4-(Methylamino)quinazoline-7-carboxylic acid with other pharmacophores to enhance biological activity. For example, hybrids combining quinazoline with hydrazones exhibited potent PDE-4 inhibition and significant anticancer effects .

- Mechanistic Insights : In-depth mechanistic studies revealed that certain derivatives can inhibit the efflux pumps BCRP and P-gp, which are often overexpressed in multidrug-resistant cancers. This inhibition can lead to increased retention of chemotherapeutic agents within cancer cells .

- Structural Modifications : Variations in substituents on the quinazoline ring have been shown to significantly affect biological activity. For instance, modifications that enhance binding affinity to target enzymes have resulted in improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methylamino)quinazoline-7-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 4-position of the quinazoline core with methylamine under reflux in anhydrous DMF (120°C, 12–24 hours) yields the methylamino group. The 7-carboxylic acid moiety may be introduced through hydrolysis of a nitrile or ester precursor under acidic or basic conditions. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical to isolate the product . Reaction yields (~57%) are sensitive to stoichiometry and solvent choice, with DMF favoring nucleophilic substitution over DMSO .

Q. What analytical techniques are recommended for characterizing 4-(Methylamino)quinazoline-7-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.1 ppm, carboxylic acid protons as a broad singlet at δ 12–13 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid) coupled with ESI-MS to verify purity (>95%) and molecular weight (theoretical [M+H]⁺ = 234.2 g/mol) .

- X-ray Crystallography : For structural confirmation, single crystals grown in ethanol/water mixtures can resolve bond angles and planarity of the quinazoline ring .

Q. How does the compound interact with common biological targets in preliminary assays?

- Methodological Answer : Screen against kinase enzymes (e.g., EGFR, VEGFR) using fluorescence polarization assays. The quinazoline core may act as a competitive ATP-binding site inhibitor, with IC₅₀ values determined via dose-response curves (0.1–100 µM range). Include positive controls (e.g., gefitinib for EGFR) and validate results with Western blotting for downstream phosphorylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted methylamine) or assay conditions. Perform orthogonal characterization (e.g., HRMS, 2D NMR) to confirm batch consistency. Replicate assays under standardized conditions (pH 7.4 buffer, 37°C, 5% CO₂) and compare results across cell lines (e.g., HeLa vs. A549). Use cheminformatics tools (e.g., molecular docking) to predict binding modes and validate with mutagenesis studies .

Q. What strategies mitigate instability of 4-(Methylamino)quinazoline-7-carboxylic acid in physiological buffers?

- Methodological Answer : The carboxylic acid group may undergo pH-dependent degradation. Stabilize the compound by:

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance lipophilicity and reduce hydrolysis .

- Lyophilization : Store as a lyophilized powder at -20°C and reconstitute in DMSO immediately before use .

- Buffer Optimization : Use citrate-phosphate buffers (pH 6.0–7.0) to minimize deprotonation and aggregation .

Q. How can structural modifications enhance selectivity for tyrosine kinase isoforms?

- Methodological Answer : Introduce substituents at the 6- or 8-positions of the quinazoline ring to modulate steric hindrance. For example:

- 6-Methoxy : Enhances hydrophobic interactions with kinase pockets .

- 8-Fluoro : Improves electronic effects for ATP-binding site recognition .

- Test derivatives using isoform-specific kinase panels (e.g., EGFR-T790M vs. wild-type) and analyze selectivity indices (ratio of IC₅₀ values) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Methodological Answer :

- Dosing : Administer 10 mg/kg intravenously (IV) or orally (PO) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ = 1 ng/mL) using deuterated internal standards .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and screen for N-demethylation or quinazoline ring oxidation using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。